2-Chloro-6-phenylpyridine-3-carbaldehyde
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Overview
Description
2-Chloro-6-phenylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a phenyl group at the sixth position, and an aldehyde group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-phenylpyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-phenylpyridine with a suitable oxidizing agent to introduce the aldehyde group at the third position. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride, can be employed to achieve this transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-phenylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Chloro-6-phenylpyridine-3-carboxylic acid.
Reduction: 2-Chloro-6-phenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-phenylpyridine-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde
- 2-Chloro-4-iodopyridine-3-carboxaldehyde
- 2-Chloro-6-methylquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-6-phenylpyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a chloro group, a phenyl group, and an aldehyde group on the pyridine ring provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-chloro-6-phenylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-10(8-15)6-7-11(14-12)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJINMJRZHAISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704709 |
Source
|
Record name | 2-Chloro-6-phenylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227596-08-8 |
Source
|
Record name | 2-Chloro-6-phenyl-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-phenylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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